Cecropin-P4
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
WLSKTYKKLENSAKKRISEGVAIAILGGLR |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Cecropin P4
Primary Sequence Characteristics and Conserved Motifs
Cecropin-P4 is a cationic peptide identified in the nematode Ascaris suum. researchgate.netifremer.fr The primary structure of mature this compound consists of 31 amino acids. nih.gov The precursors of Cecropins P1-P4 from A. suum are highly conserved, with the mature peptide regions showing 87% identity (27 out of 31 residues conserved). nih.gov A notable feature of the Cecropin (B1577577) P1-P4 precursors is a conserved tetra-basic cleavage site, R↓(R/H)RR (where ↓ indicates the cleavage site), located at the junction between the mature peptide and a C-terminal pro-region. nih.gov The primary sequences of the mature this compound and its related peptides from Ascaris suum are detailed in the table below.
| Peptide | Primary Amino Acid Sequence | Length (Residues) | Source Organism |
|---|---|---|---|
| Cecropin-P1 | SWLSLTSRFQQKIEKVGQRVRDAVSIAAPV | 31 | Ascaris suum |
| Cecropin-P2 | SWLSLTSRFQQKIEKVGQRVRDAVSIAGPV | 31 | Ascaris suum |
| Cecropin-P3 | SWLSLTSRFQQKIEKVGQRVRDSVSIAAPV | 31 | Ascaris suum |
| This compound | SWLSLTSRFQQKIEKVGQRVRDSVSIAGPV | 31 | Ascaris suum |
Secondary and Tertiary Structural Features in Membrane-Mimetic Environments
The structure of cecropins, including this compound, is highly dependent on the surrounding environment. In aqueous solutions, these peptides typically exist in a random, unstructured coil conformation. acs.orgresearchgate.net However, upon interaction with membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they undergo a significant conformational change to a predominantly α-helical structure. acs.orgmdpi.com This transition is a critical aspect of their mechanism of action. acs.org
In membrane-like environments, cecropins adopt a characteristic helix-hinge-helix structure. acs.orgnih.gov This consists of an N-terminal amphipathic α-helix and a more hydrophobic C-terminal α-helix. acs.orgmdpi.com The amphipathic nature of the N-terminal helix is crucial, as it allows for interaction with the negatively charged head groups of the lipid membrane, while the hydrophobic face interacts with the acyl chains of the lipids. nih.gov This amphipathicity is a key feature that facilitates the peptide's ability to disrupt microbial membranes. mdpi.comresearchgate.net Studies on various cecropins have consistently shown the formation of α-helical structures in the presence of membrane-mimicking agents. mdpi.comnih.gov
C-terminal amidation is a common post-translational modification in many antimicrobial peptides that can influence their structure and activity. frontiersin.orgbiorxiv.org This modification can protect the peptide from degradation by proteases and can be crucial for membrane activity by stabilizing the peptide-membrane interaction. frontiersin.orgbiorxiv.org However, the mature peptide of Cecropin P1 has been reported to be non-amidated. nih.gov The precursor sequences for Cecropins P2-P4 also lack a C-terminal glycine (B1666218) residue, which is typically required for amidation, suggesting that these peptides are also not amidated. nih.gov The absence of C-terminal amidation in this compound indicates that its structural integrity and function are not dependent on this specific modification.
Structure Activity Relationships Sar and Peptide Engineering of Cecropin P4 and Its Analogues
Impact of Amino Acid Substitutions on Biological Activity
The substitution of individual amino acids at specific positions within the peptide sequence is a fundamental strategy to probe and enhance biological activity. These modifications can profoundly alter key physicochemical properties such as hydrophobicity, net charge, and helical structure, which are critical for the peptide's interaction with microbial or cancer cell membranes.
Hydrophobicity is a crucial determinant of a cecropin's ability to interact with and disrupt the lipid bilayer of target cell membranes. The presence and positioning of hydrophobic residues, particularly aromatic ones like Tryptophan (Trp), are often essential for antimicrobial and cytotoxic functions. frontiersin.org
Research on hybrid peptides, which combine domains from different cecropins, has illuminated the role of specific hydrophobic residues. In a hybrid of cecropin (B1577577) A and magainin 2 (CA-MA), the replacement of a Tryptophan residue at position 2 with a less hydrophobic Alanine (Ala) resulted in a drastic decrease in antibiotic activity. nih.govacs.org Conversely, substituting the same Trp with Leucine (Leu), another hydrophobic residue, allowed the peptide to retain its activity. nih.govacs.org This indicates that a sufficient level of hydrophobicity at this N-terminal position is critical for the peptide's function, likely facilitating its initial binding to and insertion into the cell membrane. nih.gov
Similarly, engineering efforts on truncated analogues of Cecropin 4 have demonstrated the benefits of increasing hydrophobicity. In one study, a 16-amino acid analogue, C9, was designed. To improve its potency, two Glycine (B1666218) (Gly) residues at positions 7 and 14 were simultaneously replaced with Trp, a much more hydrophobic amino acid. nih.gov This modification resulted in a highly effective peptide, C18, with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Further modifications, such as replacing a neutral Threonine (Thr) with Trp, also increased the peptide's potency and broadened its antimicrobial spectrum. nih.gov Studies on cecropin D-derived peptides confirm this principle, where enriching a peptide with three Trp residues and one Tyrosine (Tyr) residue conferred more hydrophobic properties and enhanced its ability to form α-helical structures, which are vital for its function. frontiersin.org
| Parent Peptide | Analogue | Substitution | Effect on Activity | Reference |
|---|---|---|---|---|
| CA-MA | P3 | Trp2 → Ala | Drastic decrease in antibiotic activity | nih.govacs.org |
| CA-MA | P4 | Trp2 → Leu | Retained antibiotic activity | nih.govacs.org |
| Cecropin 4 Analogue (C9) | C18 | Gly7, Gly14 → Trp | Significant increase in antimicrobial potency | nih.gov |
| Cecropin D Analogue (ΔM3) | ΔM4 | Enriched with 3 Trp and 1 Tyr | Enhanced hydrophobic properties and α-helicity | frontiersin.org |
The net positive charge of cecropins is fundamental to their mechanism of action, facilitating the initial electrostatic attraction to the negatively charged components of microbial and cancer cell membranes, such as phospholipids (B1166683) and teichoic acids. nih.govmdpi.com Increasing the cationicity of a peptide is a common strategy to enhance its antimicrobial efficacy. mdpi.comnih.gov
An illustrative example comes from the engineering of a non-antimicrobial pro-peptide from the nematode cecropin P4, designated P4P. nih.govresearchgate.net The original P4P has a calculated isoelectric point (pI) of 5.80, making it neutral or slightly acidic. nih.gov By substituting all its acidic residues (Aspartic acid and Glutamic acid) with their corresponding neutral amides (Asparagine and Glutamine), a new peptide, NP4P, was created. nih.govresearchgate.net This modification dramatically increased the net positive charge, resulting in a highly basic peptide with a calculated pI of 12.30. nih.gov While NP4P itself did not show direct antimicrobial activity, it acted as a potent enhancer, selectively boosting the killing ability of other membrane-disrupting peptides. nih.gov
| Parent Peptide | Analogue | Modification | Change in Net Charge / pI | Effect on Activity | Reference |
|---|---|---|---|---|---|
| Cecropin P4 pro-piece (P4P) | NP4P | Acidic residues (Asp, Glu) substituted with amides (Asn, Gln) | pI increased from 5.80 to 12.30 | Gained ability to enhance other AMPs | nih.govresearchgate.net |
| Ascaris Cecropin P1 | Ascaris Cecropin P3 | Gln50 → Lys | Net charge increased from +5 to +6 | No significant change in bactericidal activity | nih.gov |
| Cecropin D-like peptide | ΔM2 | Residue modification | Increased to +9 | Enhanced antibacterial activity | frontiersin.org |
Significance of Hydrophobic Residues (e.g., Trp, Leu) at Key Positions
Effects of Peptide Truncation and Lengthening on Efficacy and Selectivity
The length of an antimicrobial peptide is a critical factor that influences its efficacy, selectivity, and potential for therapeutic development. Longer peptides may have a more complex structure but can also be more expensive to synthesize and more susceptible to proteolytic degradation. Peptide engineering of Cecropin-P4 has involved systematic truncation to identify the shortest possible sequence that retains potent activity, thereby creating more viable drug candidates. nih.gov
A notable study focused on the 41-amino acid Cecropin 4, which was systematically truncated to generate a series of smaller peptides. nih.govnih.gov This work revealed that a significantly shorter, 16-amino acid derivative, designated C18, not only retained but also exhibited broader antibacterial activity than the parent peptide, with high efficacy against both Gram-positive and Gram-negative bacteria, as well as yeasts. nih.gov This demonstrates that the full length of the native peptide is not required for its potent antimicrobial effect.
However, truncation has its limits. Further shortening of the peptide, for instance, by deleting another four amino acids to create peptide C4, resulted in an inactive molecule. nih.gov This implies the existence of a minimal structural and sequence motif necessary for biological function. The success of the 16-residue C18 peptide highlights an optimal balance between size and the retention of key structural features, such as the amphipathic α-helix, required for membrane interaction and disruption. nih.govnih.gov
| Peptide | Length (Amino Acids) | Origin | Key Biological Activity | Reference |
|---|---|---|---|---|
| Cecropin 4 | 41 | Parent Peptide | Narrow antibacterial spectrum | nih.govfrontiersin.org |
| C3 | 20 | Truncated Cecropin 4 | Active, but further optimized | nih.gov |
| C18 | 16 | Truncated and modified Cecropin 4 | High, broad-spectrum antibacterial and antifungal activity | nih.govnih.gov |
| C4 | 12 | Truncated Cecropin 4 | Inactive | nih.gov |
Rational Design of this compound Analogues for Enhanced Activity
Rational design combines the principles learned from SAR studies to engineer novel peptide analogues with specific, improved characteristics. By strategically modifying amino acid sequences, researchers can fine-tune properties like potency, spectrum of activity, and selectivity towards microbial versus host cells.
The engineering of this compound analogues has yielded several key principles for enhancing antimicrobial potency. A primary strategy is the optimization of the balance between cationicity and hydrophobicity. nih.gov
Truncation to a Core Active Domain: As demonstrated with the creation of the C18 peptide, truncating the parent Cecropin 4 to a core 16-amino acid sequence yields a smaller, highly potent molecule. nih.gov This approach reduces complexity and cost while retaining the essential α-helical structure needed for activity. nih.gov
Enhancement of Hydrophobicity: The potency of truncated peptides can be further improved by strategic amino acid substitutions. Replacing neutral or weakly hydrophobic residues like Glycine with strongly hydrophobic ones like Tryptophan (as in the C9 to C18 modification) significantly boosts antimicrobial efficacy by facilitating deeper penetration into the lipid membrane. nih.gov
Modulation of Net Charge: While maintaining a strong positive net charge is crucial, the NP4P study shows that radical increases in cationicity can impart novel functions, such as enhancing the activity of other peptides. nih.gov The design of potent analogues involves ensuring a sufficient positive charge (typically +2 to +9) to drive the initial interaction with the bacterial membrane. mdpi.com
Hybridization: Combining functional domains from different antimicrobial peptides is another successful strategy. researchgate.net For example, the N-terminal sequence of cecropin A is often used to create hybrid peptides with reduced cytotoxicity and improved stability. researchgate.netkoreascience.kr
These principles guide the creation of analogues that can more effectively bind to and permeabilize bacterial membranes, leading to rapid cell death. nih.gov
The rational design of cecropin analogues also extends to modulating their activity against other pathogens, like fungi, or targeting cancer cells.
Antifungal Activity: Strategies to enhance antifungal potency often overlap with those for antibacterial activity but can have unique nuances.
Targeted Substitutions: The substitution of specific residues can have a profound impact. For instance, in a cecropin A-magainin 2 hybrid, replacing Serine-16 with Leucine dramatically decreased antifungal activity against Trichoderma sp., indicating the importance of this specific residue for its fungicidal action. koreascience.krmsk.or.kr
Hydrophobicity and Truncation: The Cecropin 4-derived peptide C18, engineered for enhanced antibacterial potency through truncation and increased hydrophobicity, was also found to exhibit significant antifungal activity against Candida albicans and other Candida species, including drug-resistant strains. frontiersin.org Its mechanism involves disrupting mitochondrial function, indicating that a single engineered peptide can possess multiple modes of action against different types of pathogens. frontiersin.org
Improving Proteolysis Resistance: Certain modifications, such as the substitution with Tryptophan or the inclusion of D-amino acids, can result in improved fungicidal activity, partly due to increased resistance against degradation by microbial proteases. frontiersin.org
Anti-cancer Activity: Many antimicrobial peptides, including cecropins, show promise as anticancer agents because they can selectively target the membranes of cancer cells, which often share features with microbial membranes (e.g., increased negative charge). scirp.orgmdpi.com
Increasing Net Positive Charge: A high net positive charge appears to be a key factor for potent anti-cancer activity. A cecropin B-derived peptide, CB1a, with a very high net charge of +12, demonstrated high cytotoxicity against leukemia and stomach carcinoma cells. frontiersin.org
Role of Specific Residues: The inclusion of certain amino acids can enhance interaction with the cancer cell membrane. Proline, Tyrosine, and Phenylalanine have been shown to interact with membrane phospholipids and increase the cytotoxicity of anticancer peptides. mdpi.com
Hybridization and Truncation: As with antimicrobial design, creating smaller or hybrid peptides is a viable strategy. The N-terminal end of cecropin has been used to create novel peptides with cytotoxic effects on cancer cells. mdpi.com Cecropins A and B have been shown to exert a dose-dependent cytotoxic effect on breast adenocarcinoma and mesothelioma tumor cell lines. scirp.org
The rational design of cecropin analogues is a dynamic field, leveraging a deepening understanding of SAR to create a new generation of peptides tailored for specific therapeutic applications, from fighting multi-drug resistant bacteria to providing novel strategies for cancer therapy.
Mechanisms of Action of Cecropin P4 and Its Derivatives
Membrane-Disrupting Mechanisms
The primary mode of action for Cecropin-P4 involves the direct disruption of microbial cell membranes. This is achieved through a series of coordinated events, including electrostatic attraction, membrane insertion, and the subsequent formation of pores that compromise the cell's structural and functional integrity.
Permeabilization and Pore Formation in Microbial Membranes
This compound and its analogs induce permeability in microbial membranes, leading to the formation of pores. nih.govsemanticscholar.org This process is initiated by the peptide's interaction with the cell surface. Studies on hybrid peptides containing sequences from cecropin (B1577577) A and magainin 2, including an analog designated as P4, have shown that these peptides possess pore-forming capabilities. nih.govrcsb.org The structure of these peptides, often characterized by an amphipathic N-terminal helix and a hydrophobic C-terminal helix connected by a flexible hinge, is crucial for their lytic and pore-forming activities. nih.govrcsb.orgacs.org
The mechanism is thought to involve the peptide disrupting the bilayer integrity, either through widespread disruption or the formation of discrete pores. nih.gov This action is not limited to bacteria; cecropins have also been shown to cause the cell wall of fungi like Candida albicans to become rough and nicked, ultimately leading to cell death. nih.govmdpi.com The process of membrane permeabilization and subsequent cell lysis is a key factor in the bactericidal efficacy of these peptides. mdpi.com
Alterations in Membrane Potential and Fluidity
Concurrent with pore formation, this compound and its derivatives induce significant changes in the electrical potential and fluidity of the microbial membrane. C18, a smaller peptide derived from cecropins, has been shown to alter the membrane potential and increase the fluidity of the membrane in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, studies on the broader cecropin family have demonstrated their ability to depolarize the membranes of Escherichia coli. sb-peptide.com
The interaction of these peptides with the lipid bilayer leads to a disruption of the normal ion gradients across the membrane, causing depolarization. jmb.or.kr This change in membrane potential is a critical step in the killing process. Furthermore, cecropins can alter the fluidity of the cell membrane, as observed in Candida albicans, contributing to its destruction and subsequent cell necrosis. nih.govmdpi.com
Electrostatic Interactions with Anionic Lipids of Microbial Cell Membranes
The initial and critical step in the membrane-disrupting mechanism of this compound is the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial cell membranes. nih.govacs.org The N-terminus of cecropin-magainin hybrid peptides, which is rich in positively charged lysine (B10760008) residues, facilitates the primary binding to the anionic phospholipid headgroups present in bacterial membranes. nih.govrcsb.orgacs.org This electrostatic interaction is a key determinant of the peptide's selectivity for microbial cells over host cells.
The high positive charge of cecropins facilitates their access to the negatively charged microbial membrane, a feature often correlated with antimicrobial activity. nih.gov This initial binding is followed by the insertion of the peptide into the lipid bilayer, a process driven by hydrophobic interactions. mdpi.com The ability of these peptides to preferentially bind to anionic phospholipids (B1166683), which are abundant in bacterial membranes, is a cornerstone of their mechanism of action. scirp.org
Non-Membrane Targeting Mechanisms and Intracellular Effects
While membrane disruption is a primary killing mechanism, this compound and related peptides also exert their effects through intracellular actions, including the disruption of vital cellular processes and the induction of oxidative stress.
Induction of Reactive Oxygen Species (ROS) Generation
A significant non-membrane-targeting mechanism of cecropins is the induction of reactive oxygen species (ROS) production within the microbial cell. jmb.or.kr Studies on Candida albicans have shown that cecropin treatment leads to the generation of excessive ROS, which in turn causes changes in the mitochondrial membrane potential. nih.govsemanticscholar.orgmdpi.com The accumulation of ROS, which are byproducts of cell metabolism, can lead to cellular damage and apoptosis. jmb.or.krnih.gov
The production of ROS appears to be a key part of the antifungal activity of cecropins. semanticscholar.org This is supported by the observation that antioxidants can reverse the production of ROS induced by these peptides. semanticscholar.org The increase in ROS levels is closely associated with mitochondrial dysfunction, including the loss of mitochondrial membrane potential and depletion of ATP. nih.gov
Interactive Data Table: Mechanisms of this compound and Derivatives
| Mechanism Category | Specific Mechanism | Key Findings | Affected Microorganisms |
| Membrane-Disrupting | Permeabilization and Pore Formation | Forms pores in microbial membranes, leading to lysis. nih.govsemanticscholar.orgmdpi.comunl.pt | Bacteria, Fungi (Candida albicans) |
| Alterations in Membrane Potential and Fluidity | Depolarizes membrane potential and increases membrane fluidity. jmb.or.krmdpi.comunl.pt | Bacteria (E. coli, MRSA), Fungi (Candida albicans) | |
| Electrostatic Interactions | Binds to anionic lipids on microbial surfaces. nih.govacs.org | Bacteria | |
| Non-Membrane Targeting | Inhibition of Cellular Processes | Potential for targeting intracellular components. semanticscholar.org | General (Inferred) |
| Induction of ROS Generation | Triggers production of reactive oxygen species, leading to mitochondrial dysfunction. jmb.or.krnih.gov | Fungi (Candida albicans) |
Mitochondrial Dysfunction in Target Cells (e.g., Fungi)
Beyond direct membrane disruption, a significant mechanism for the antifungal activity of Cecropins involves the induction of mitochondrial dysfunction in target fungal cells. The mitochondrion, crucial for cellular energy production and metabolism, serves as a key intracellular target for these antimicrobial peptides (AMPs). semanticscholar.org Research indicates that Cecropins and their derivatives can penetrate the fungal cell and trigger a cascade of events leading to mitochondrial damage and subsequent cell death, often through an apoptotic pathway. nih.govnih.gov
Detailed research findings reveal a multi-faceted attack on fungal mitochondria, primarily centered around the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and interference with calcium ion homeostasis.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism by which Cecropins induce mitochondrial dysfunction is through the generation of excessive intracellular ROS. mdpi.comnih.gov ROS are metabolic byproducts primarily produced in the mitochondria, and while low levels are essential for cell signaling, excessive amounts lead to significant cellular damage. semanticscholar.orgmdpi.com Studies on the fungus Candida albicans demonstrate that treatment with Cecropin leads to a time-dependent increase in ROS production. mdpi.comnih.gov This overproduction of ROS is a strong indicator of mitochondrial dysfunction. nih.gov The accumulation of ROS can cause lipid peroxidation of the mitochondrial membrane, which in turn alters its structure and function, ultimately impacting the membrane potential. nih.gov The critical role of ROS in the antifungal activity of Cecropin is highlighted by findings that antioxidants, such as Vitamin C and Glutathione, can reverse this effect and reduce ROS levels. mdpi.comnih.gov
Alteration of Mitochondrial Membrane Potential (MMP)
Cecropins and their derivatives directly impact the mitochondrial membrane potential (MMP), a critical parameter for mitochondrial function and ATP synthesis. mdpi.comnih.gov Research has shown that these peptides can cause significant changes to the MMP in fungi. nih.gov For instance, one study using rhodamine 123 staining found that Cecropin induced hyperpolarization of the mitochondrial membrane in Candida albicans. semanticscholar.org Conversely, a study on C18, a peptide derived from Cecropin-4, reported a loss of mitochondrial membrane potential (ΔΨm) in C. albicans following treatment. nih.govnih.gov This loss of potential, or depolarization, is a hallmark of mitochondrial damage. mdpi.com The increase in ROS and the change in membrane potential are considered primary causes of mitochondrial damage inflicted by Cecropins. nih.gov
Disruption of Calcium Homeostasis and ATP Depletion
The antifungal action of Cecropin derivatives is also linked to the disruption of calcium (Ca2+) homeostasis. nih.gov The C18 peptide was found to increase the level of cytosolic Ca2+ in C. albicans. nih.gov Mitochondria are vital for regulating Ca2+ balance, and a sudden influx of cytosolic Ca2+ is closely associated with mitochondrial dysfunction. nih.govmdpi.com This disruption of ion homeostasis, coupled with ROS generation, can trigger mitochondrial membrane potential loss and lead to a depletion of intracellular ATP. nih.govnih.gov The combination of ROS overproduction and Ca2+ accumulation is considered a crucial mediator of apoptosis, or programmed cell death, in fungal cells. mdpi.com
The collective impact of these mitochondrial events—oxidative stress, membrane potential disruption, and ion imbalance—demonstrates a complex intracellular mechanism of action for Cecropins that complements their membrane-lytic activity, ultimately leading to effective fungal cell death. semanticscholar.orgnih.gov
Research Findings on Cecropin-Induced Mitochondrial Dysfunction in Candida albicans
| Peptide | Target Organism | Concentration | Key Research Finding | Citation |
| Cecropin | Candida albicans | 1.8 µg/mL | Induces production of excessive reactive oxygen species (ROS), indicating mitochondrial dysfunction. | mdpi.comnih.gov |
| Cecropin | Candida albicans | 1.8 µg/mL | Causes hyperpolarization of the mitochondrial membrane potential. | semanticscholar.orgmdpi.com |
| C18 (Cecropin-4 derivative) | Candida albicans | 4–32 µg/ml (MIC) | Increases ROS generation and cytosolic Ca2+ levels. | nih.govnih.gov |
| C18 (Cecropin-4 derivative) | Candida albicans | Not specified | Causes loss of mitochondrial membrane potential (ΔΨm) and ATP depletion. | nih.govnih.gov |
| ΔM4 (Cecropin D derivative) | Candida albicans (Mature Biofilm) | 6.2 µM and 12.5 µM | Increases ROS production and membrane permeability. | frontiersin.org |
Biological Activities of Cecropin P4 and Its Derivatives in Research Models
Antimicrobial Activity
Cecropin-P4 and its derivatives exhibit broad-spectrum antimicrobial activity, effectively targeting Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The primary mechanism of action for many cecropins involves the permeabilization of microbial cell membranes. researchgate.net
Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)
This compound has shown efficacy against Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govresearchgate.net One study demonstrated that recombinant this compound produced in Pichia pastoris exhibited antimicrobial activity against Staphylococcus aureus. nih.govnih.gov
A derivative of cecropin (B1577577) 4, designated C18, has shown significant promise against MRSA. nih.govresearchgate.net This 16-amino acid peptide displayed a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA. nih.govresearchgate.net Further investigations revealed that C18 can alter the membrane potential, increase membrane fluidity, and cause membrane breakage. nih.govresearchgate.net It was also found to eliminate 99% of MRSA persister cells within 20 minutes at 10 times its MIC and reduce biofilm adherence. nih.govresearchgate.net In a Galleria mellonella larvae model, C18 demonstrated significant protection against MRSA infection. nih.govresearchgate.net
Another synthetic peptide, NP4P, derived from the pro-region of nematode cecropin P4, was found to enhance the activity of other membrane-disrupting antimicrobial peptides against S. aureus.
Table 1: Antimicrobial Activity of this compound and Derivatives against Gram-Positive Bacteria
| Compound | Target Organism | Key Findings | Reference |
| Recombinant this compound | Staphylococcus aureus | Demonstrated antimicrobial activity in a disc diffusion assay. | nih.govnih.gov |
| C18 (Cecropin 4 derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC of 4 µg/mL; alters membrane potential and fluidity; eliminates persister cells; reduces biofilm. | nih.govresearchgate.net |
| NP4P (this compound pro-region derivative) | Staphylococcus aureus | Enhances the bactericidal activity of other membrane-disrupting antimicrobial peptides. |
Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
The antimicrobial activity of this compound extends to Gram-negative bacteria. nih.gov Research has shown that recombinant this compound is effective against both Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of activity. nih.govnih.gov The mechanism of action is often linked to the destabilization of the outer membrane structure, particularly the lipopolysaccharide (LPS) layer, of Gram-negative bacteria. researchgate.net
The derivative C18 also demonstrated high antibacterial activity against Gram-negative bacteria. nih.gov Similarly, other cecropin-like peptides have shown effectiveness against E. coli and P. aeruginosa. mdpi.com For instance, a cecropin A-melittin hybrid peptide, CA-MA, and its analogues displayed potent activity against various bacterial strains. acs.org Cecropin B has also shown activity against P. aeruginosa. researchgate.net
Table 2: Antimicrobial Activity of this compound and Derivatives against Gram-Negative Bacteria
| Compound | Target Organism | Key Findings | Reference |
| Recombinant this compound | Escherichia coli, Pseudomonas aeruginosa | Showed antimicrobial activity, suggesting a broad spectrum. | nih.govnih.gov |
| C18 (Cecropin 4 derivative) | Gram-negative bacteria | Demonstrated high antibacterial activity. | nih.gov |
| Cecropin A (CA) and Cecropin AD (CAD) | Gram-negative bacteria | Show robust activity, including against multidrug-resistant strains. | researchgate.net |
| Cecropin B | Pseudomonas aeruginosa | Exhibits antimicrobial activity. | researchgate.net |
Antifungal Activity (e.g., Candida albicans, Trichoderma sp.)
Cecropins, including this compound and its derivatives, have demonstrated notable antifungal properties. nih.gov They are effective against various fungal pathogens, including yeasts and molds. nih.gov
A study on a Cecropin-4 derived peptide, C18, revealed significant antifungal activity against Candida albicans and other non-albicans Candida species, with MIC values ranging from 4 to 32 μg/ml. nih.govnih.gov C18 was also effective against fluconazole-resistant C. tropicalis. nih.govnih.gov The mechanism of action for C18 against C. albicans involves disturbing mitochondrial function by increasing reactive oxygen species (ROS) generation and cytosolic Ca2+ levels. nih.gov
Hybrid peptides derived from cecropin A have also shown potent antifungal activity. jmicrobiol.or.krmsk.or.kr Specifically, a hybrid of cecropin A and magainin 2 (CA-MA) and its analogues, P1, P4, and P5, were effective against Trichoderma reesei and Trichoderma viride. jmicrobiol.or.krmsk.or.kr
Table 3: Antifungal Activity of this compound and Derivatives
| Compound | Target Organism | Key Findings | Reference |
| C18 (Cecropin 4 derivative) | Candida albicans, Candida krusei, Candida tropicalis, Candida parapsilosis | MICs of 4-32 μg/ml; effective against fluconazole-resistant strains; disturbs mitochondrial function. | nih.govnih.gov |
| Cecropin A-Magainin 2 (CA-MA) hybrid and analogues (P1, P4, P5) | Trichoderma reesei, Trichoderma viride | Showed powerful antifungal activity. | jmicrobiol.or.krmsk.or.kr |
Antiviral Activity (e.g., Porcine Reproductive and Respiratory Syndrome Virus)
Research has indicated the potential of cecropins to inhibit viral infections. While direct studies on this compound's antiviral activity are limited, related cecropins have shown efficacy against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). mdpi.com
Cecropin P1 was found to inhibit PRRSV by blocking the attachment of the virus to host cells. nih.gov It also demonstrated extracellular virucidal activity and inhibited viral particle release. nih.gov Another member of the family, Cecropin D, was also shown to inhibit PRRSV infection in vitro by interfering with viral attachment and entry into host cells. nih.gov These findings suggest a potential avenue for the development of cecropin-based antiviral agents. nih.govnih.gov
Antiprotozoal/Antimalarial Activity
The biological activities of cecropins extend to antiprotozoal and antimalarial effects. frontiersin.org Cecropins have demonstrated the ability to block protozoan parasites. plos.org
Studies on Anopheles-derived cecropins have revealed their potential against the malaria parasite, Plasmodium falciparum. nih.govnih.gov Anopheles gambiae Cecropin D exhibited potent activity against P. falciparum sporozoites, the stage transmitted to humans. plos.orgmalariaworld.org Another cecropin, An-cecB, and its truncated peptide An-cecB-1, also showed significant in vitro antimalarial activity against P. falciparum. nih.govnih.gov A hybrid peptide, CA-MA, which incorporates parts of cecropin A and magainin 2, has also been noted for its lytic activities against various cells, which could have implications for antiprotozoal activity. acs.orgrcsb.org
Anti-Cancer Activity in In Vitro and Animal Cell Models
Cecropins and their derivatives have emerged as potential candidates for cancer therapy due to their selective tumoricidal activity. nih.govexplorationpub.comnih.gov They have been shown to be effective against a variety of cancer cell lines in vitro and in animal models. nih.govexplorationpub.com
Cecropin B has demonstrated the ability to induce apoptosis and focal disruption of tumors in a rat model of breast cancer. nih.gov It has also shown cytotoxic effects on various bladder cancer cell lines while having minimal impact on benign fibroblasts. nih.gov The mechanism often involves the lethal disruption of the cancer cell membrane. nih.gov Derivatives of Cecropin B have also been investigated for their anticancer properties. wikipedia.org
Hybrid peptides, such as CA-MA, have also been shown to have lytic activities against tumor cells. acs.orgrcsb.org The anticancer activity of cecropins is a promising area of research, with studies indicating they can suppress the proliferation of various cancer cells, including those of leukemia, lymphoma, and colon carcinoma. nih.govexplorationpub.com
Table 4: Anti-Cancer Activity of Cecropins and Derivatives
| Compound | Cancer Cell Model | Key Findings | Reference |
| Cecropin A and B | Bladder cancer cell lines (486P, RT4, 647V, J82) | Inhibit proliferation and viability in a dose-dependent manner; induce lethal membrane disruption. | nih.gov |
| Cecropin B | Rat model of breast cancer | Induced apoptosis and focal disruption of tumors. | nih.gov |
| Cecropin A(1-8)-Magainin 2(1-12) (CA-MA) | Tumor cells | Possesses lytic activities against tumor cells. | acs.orgrcsb.org |
| Cecropin XJ | Human gastric cancer BGC823 cells | Suppressed proliferation and colony formation; induced apoptosis and inhibited angiogenesis in a mouse model. | explorationpub.comnih.gov |
Cytotoxic Effects on Various Cancer Cell Lines (e.g., lung, breast, gastric, mesothelioma)
There is currently a lack of specific research data on the direct cytotoxic effects of this compound on lung, breast, gastric, or mesothelioma cancer cell lines. While other cecropins have demonstrated selective cytotoxicity against various cancer cell lines, similar studies explicitly investigating this compound are not available in the reviewed scientific literature. wikipedia.orgmdpi.com
Apoptosis Induction and Anti-Angiogenic Effects in Preclinical Models
Similarly, there is no direct scientific evidence from preclinical models to suggest that this compound induces apoptosis or exhibits anti-angiogenic effects. Studies on other cecropins, such as Cecropin B and Cecropin XJ, have shown apoptosis-inducing capabilities in different cancer cell lines. nih.gov However, these findings cannot be directly extrapolated to this compound without specific investigation.
Immunomodulatory Properties and Host Defense Modulation
Host defense peptides, including cecropins, are recognized for their ability to modulate the host's immune response in addition to their direct antimicrobial actions. frontiersin.org While specific data on this compound is limited, related research on nematode cecropins provides some insight into their potential immunomodulatory roles.
Modulation of Inflammatory Responses in Experimental Systems
Cecropins isolated from the nematode Ascaris suum, which include Cecropin P1, P2, P3, and P4, are known to be part of the organism's inducible immune response. acs.org Their transcription is upregulated in response to bacterial challenges, suggesting a role in the host's defense mechanism. core.ac.uk
A study on the nematode cecropin-like peptide, anisaxin-2S, demonstrated its ability to exert an immunostimulatory effect on the blood cells of the common carp (B13450389). frontiersin.org This peptide was shown to upregulate the expression of cytokines, with the nature of the inflammatory response (pro-inflammatory or anti-inflammatory) being dependent on the context of co-stimulatory antigens. frontiersin.org This suggests that nematode-derived cecropins may have complex, context-dependent immunomodulatory functions.
Furthermore, the anionic C-terminal proregion of the nematode this compound precursor has been found to inhibit the antimicrobial activity of the mature peptide. nih.gov This regulatory mechanism implies a sophisticated level of control over the peptide's activity within the host.
While not directly about this compound, studies on other cecropins highlight the family's potential to modulate inflammation. For instance, Cecropin A has been shown to alleviate inflammation in a mouse model of inflammatory bowel disease by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govresearchgate.net
Table 1: Investigated Biological Activities of this compound and Related Peptides
| Peptide | Source Organism | Investigated Activity | Experimental Model | Key Findings |
| This compound | Ascaris suum (nematode) | Antimicrobial Activity | In vitro assays | Possesses broad-spectrum antibacterial activity. nih.gov |
| This compound precursor | Ascaris suum (nematode) | Inhibition of Antimicrobial Activity | In vitro assays | The anionic C-terminal proregion inhibits the activity of the mature peptide. nih.gov |
| Anisaxin-2S (Cecropin-like) | Anisakis spp. (nematode) | Immunomodulation | Common carp blood cells | Upregulates cytokine expression, with context-dependent pro- and anti-inflammatory effects. frontiersin.org |
| Cecropin A | Hyalophora cecropia (insect) | Anti-inflammatory | Mouse model of IBD | Alleviated inflammation and reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govresearchgate.net |
Production and Purification Methodologies for Cecropin P4 in Research
Chemical Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS) is a principal method for the chemical synthesis of peptides like Cecropin-P4. nih.gov This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. While SPPS offers high purity and the flexibility to incorporate unnatural amino acids, its cost can be a limiting factor for producing the large quantities of the peptide needed for extensive research. nih.govmdpi.com The synthesis of this compound and its analogs has been accomplished using the Fmoc (9-fluorenylmethyloxycarbonyl) method, followed by purification using reversed-phase high-pressure liquid chromatography (RP-HPLC). nih.gov
Recombinant Expression Systems
Recombinant DNA technology provides a cost-effective alternative for producing this compound. nih.govmdpi.com This involves inserting the gene encoding this compound into a suitable expression vector, which is then introduced into a host organism. Both prokaryotic and eukaryotic systems have been successfully employed for this purpose.
Expression in Prokaryotic Hosts (e.g., Escherichia coli)
Escherichia coli (E. coli) is a widely used prokaryotic host for recombinant protein production due to its rapid growth, well-understood genetics, and potential for high expression yields. mdpi.com However, the expression of AMPs like this compound in E. coli can be challenging due to the peptide's potential toxicity to the host cells and its susceptibility to degradation by host proteases. mdpi.com To overcome these issues, fusion protein strategies are often employed.
Expression in Eukaryotic Hosts (e.g., Pichia pastoris)
The methylotrophic yeast Pichia pastoris is a popular eukaryotic expression system that offers several advantages over bacteria, including the ability to perform post-translational modifications and secrete the recombinant protein into the culture medium, which simplifies purification. nih.gov Pichia pastoris has been successfully used to secrete recombinant this compound. nih.govkoreascience.krnih.gov In one study, the this compound cDNA was cloned into the pPICZαB expression vector and integrated into the Pichia pastoris genome. nih.govkoreascience.kr The secreted peptide demonstrated antimicrobial activity against various bacteria. nih.govnih.gov
Fusion Protein Strategies for Enhanced Expression and Purification
To mitigate the toxicity of this compound to the host cell and prevent its degradation, it is often expressed as a fusion protein. mdpi.com A carrier protein is fused to the N- or C-terminus of the peptide, masking its antimicrobial activity and increasing its stability. This strategy also facilitates purification, as the fusion partner can be an affinity tag.
Commonly used fusion partners include:
Thioredoxin (Trx) : This small, soluble protein can enhance the expression and solubility of the fused peptide. researchgate.net
Maltose-Binding Protein (MBP) and Glutathione S-transferase (GST) : These are larger proteins that can significantly increase the yield of soluble fusion protein and are amenable to simplified purification using affinity chromatography. sci-hub.se
Inteins : These are self-cleaving protein domains that can be engineered to release the target peptide under specific conditions, such as a change in pH or temperature, simplifying the purification process. mdpi.comresearchgate.net
Following purification of the fusion protein, the this compound peptide must be cleaved from its fusion partner. This can be achieved using specific proteases like thrombin or factor Xa, or through chemical cleavage agents. mdpi.com
Optimization of Production Yields for Research Scale
Maximizing the yield of this compound is a key objective for research-scale production. Several strategies can be employed to optimize yields in recombinant systems.
For E. coli expression:
Codon Optimization : Adapting the DNA sequence of the this compound gene to match the codon usage preference of E. coli can significantly enhance translation efficiency and protein yield. sci-hub.se
Promoter Selection : The choice of promoter in the expression vector is critical for controlling the level of gene expression. frontiersin.org Inducible promoters, such as the T7 promoter in the pET system, are often preferred as they allow for cell growth to a high density before inducing the expression of the potentially toxic peptide. frontiersin.org
Tandem Multimeric Expression : Expressing multiple copies of the this compound gene in a tandem array can lead to a significant increase in the final yield of the peptide. sci-hub.sefrontiersin.org
For Pichia pastoris expression:
Methanol (B129727) Concentration : In systems using the alcohol oxidase 1 (AOX1) promoter, the concentration of methanol used for induction is a critical parameter. For this compound, it was found that induction with 2% methanol resulted in higher antibacterial activity compared to 1% methanol. nih.govnih.gov
Gene Copy Number : Increasing the number of copies of the this compound gene integrated into the yeast genome can lead to higher expression levels. frontiersin.org
Below is a table summarizing key findings from research on the recombinant production of cecropins, including this compound.
| Host Organism | Expression Strategy | Vector | Promoter | Inducer | Yield | Reference |
| Pichia pastoris | Secreted this compound | pPICZαB | AOX1 | Methanol (2%) | Not specified, but activity confirmed | nih.govnih.gov |
| E. coli | Intein fusion (pxCECA1) | Not specified | Not specified | Not specified | 12.3 mg/L | researchgate.net |
| E. coli | Tandem multimeric (CM4) | pET32 | T7 | Not specified | 68 mg/L (3 copies) | sci-hub.sefrontiersin.org |
| E. coli | Calmodulin fusion (CP1) | Not specified | Not specified | Not specified | 2.7-4.7 mg/L | acs.org |
Synergistic Effects and Combination Strategies Involving Cecropin P4
Combination with Other Antimicrobial Peptides (e.g., Magainin 2, ASABF-α)
The combination of different antimicrobial peptides can lead to synergistic interactions, often by employing complementary mechanisms of action. However, direct synergistic effects between Cecropin-P4 and other specific AMPs like Magainin 2 or ASABF-α are not extensively documented in current research. Studies involving hybrid peptides, such as those combining elements of Cecropin (B1577577) A and Magainin 2, have shown potent antimicrobial activity, but this represents a different strategy than the co-administration of two distinct peptides. rcsb.orgacs.org
Interestingly, research into the this compound precursor has revealed an inhibitory, rather than synergistic, interaction. The precursor protein of this compound contains an anionic C-terminal pro-region (known as P4P) which is cleaved to release the mature, active peptide. nih.gov Studies have demonstrated that this P4P pro-region can inhibit the antimicrobial activity of the mature this compound peptide. nih.gov This self-inhibitory mechanism is thought to be a protective measure for the host organism, preventing cytotoxic effects until the mature peptide is required at a site of infection. nih.gov The inhibition is not believed to stem from the direct suppression of membrane disruption but rather from a more complex interaction that neutralizes the mature peptide's function. nih.gov
While direct synergy is not established, the nematode-derived, cysteine-rich antimicrobial peptide ASABF-α has been a subject of study in combination with a modified version of the this compound pro-region, as detailed in section 7.3.
Combination with Conventional Antimicrobial Agents
The strategy of combining AMPs with traditional antibiotics is a promising approach to combat resistant bacteria. For the cecropin family, studies on peptides like Cecropin-4 (Cec4) and hybrids derived from Cecropin A have shown enhanced antibacterial effects when paired with conventional antibiotics. nih.govjapsonline.com
However, for this compound specifically, the most relevant findings come from studies of its pro-region derivative, NP4P. This enhancer peptide has been tested in combination with both membrane-disrupting agents and conventional antibiotics that have intracellular targets. Research shows that NP4P selectively enhances the activity of membrane-disrupting agents like polymyxin (B74138) B and nisin. nih.govnih.gov In contrast, the activities of conventional antibiotics with distinct modes of action, such as ampicillin, kanamycin, and enrofloxacin, were unaffected by the presence of NP4P. nih.govnih.govlu.se This suggests that the synergistic potential of this compound-related compounds is highly dependent on the mechanism of the partner drug, favoring those that also target the bacterial membrane.
Synergy with Non-Antimicrobial Compounds (e.g., Enhancer Peptides like NP4P)
A significant synergistic strategy involving a derivative of this compound is its interaction with the enhancer peptide NP4P. NP4P is a synthetic, non-antimicrobial peptide engineered from the natural pro-region of nematode this compound (P4P). nih.govresearchgate.net The modification involves substituting acidic amino acid residues (glutamic acid and aspartic acid) with their corresponding amides (glutamine and asparagine), which increases the peptide's net positive charge. nih.govnih.gov
By itself, NP4P exhibits no significant bactericidal activity. nih.gov However, when used in combination with membrane-disrupting AMPs, it acts as a potent enhancer. In the presence of NP4P, AMPs such as the nematode peptide ASABF-α kill microbes at substantially lower concentrations. nih.gov The proposed mechanism is that NP4P, while not disruptive on its own, interacts with and destabilizes the bacterial cytoplasmic membrane. This destabilization is believed to facilitate the membrane permeabilization process by the primary AMP, thereby increasing its efficacy. nih.gov
The enhancement is selective and depends on the bacterial species. For example, the minimum bactericidal concentration (MBC) of ASABF-α against Staphylococcus aureus was reduced 10-fold in the presence of NP4P. nih.govlu.se Similar, though less pronounced, enhancement was observed against Escherichia coli. nih.gov This enhancement was specific to membrane-disrupting peptides; the activity of indolicidin, an AMP that primarily acts by inhibiting DNA synthesis, was not affected by NP4P. nih.gov
| Antimicrobial Agent | Target Microbe | MBC without NP4P (μg/mL) | MBC with NP4P (μg/mL) | Fold Reduction in MBC |
|---|---|---|---|---|
| ASABF-α | Staphylococcus aureus | 3 | 0.3 | 10 |
| ASABF-α | Micrococcus luteus | 5 | 2 | 2.5 |
| Polymyxin B | Escherichia coli | 0.1 | 0.03 | 3.3 |
| Nisin | Staphylococcus aureus | 10 | 3 | 3.3 |
Data sourced from Ueno et al., 2010. nih.gov
Combination with Physical Treatments (e.g., Ultrasonication)
The combination of AMPs with physical treatments like ultrasonication is an emerging field aimed at enhancing antimicrobial efficacy, particularly in applications like food safety and surface sterilization. Ultrasound is thought to enhance the activity of AMPs by causing acoustic cavitation, which can transiently permeabilize bacterial cell membranes, making them more susceptible to the peptide's action. nih.govpurdue.edu
Numerous studies have successfully demonstrated a synergistic effect between ultrasonication and Cecropin P1, showing a significant reduction in bacterial cell density compared to either treatment alone. nih.govpurdue.eduresearchgate.net However, scientific literature specifically documenting the synergistic effects of combining This compound with physical treatments such as ultrasonication is not currently available. While the principle of synergy is likely applicable, dedicated research is required to confirm and quantify such effects for this compound.
Resistance Development and Overcoming Microbial Adaptation
Studies on the Propensity for Microbial Resistance to Cecropin-P4
The development of microbial resistance to conventional antibiotics is a significant global health threat, prompting research into alternative antimicrobial agents like this compound. nih.govfrontiersin.org Antimicrobial peptides (AMPs) are considered promising alternatives because it is believed to be more challenging for microbes to develop resistance to them. nih.gov This is largely attributed to their primary mechanism of action, which involves targeting and disrupting the bacterial cell membrane, a fundamental component that is difficult for bacteria to alter without compromising their own survival. nih.govfrontiersin.org Unlike conventional antibiotics that often have specific molecular targets, AMPs can have multiple modes of action, making them more robust against the development of resistance. nih.govfrontiersin.org
This compound, originally isolated from the pig intestinal parasite Ascaris suum, is a member of the cecropin (B1577577) family of AMPs. nih.govnih.gov These peptides are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that this compound, along with other Ascaris cecropins, is bactericidal against a wide range of microbes. nih.gov
While AMPs are generally less prone to resistance, it is not impossible for bacteria to adapt. Experimental evolution studies have demonstrated that resistance can develop to individual AMPs under selective pressure. For instance, Pseudomonas aeruginosa developed resistance to cecropin P1 after repeated exposure. plos.org However, the propensity for resistance development to this compound specifically is an area of ongoing research. The structural and functional similarities to other cecropins suggest that while resistance is possible, it may occur at a lower frequency or require more significant adaptive changes from the bacteria compared to traditional antibiotics.
Research into a related peptide, Cec4, has shown its effectiveness against multi-drug resistant bacteria, including carbapenem-resistant Klebsiella pneumoniae (CRKP) and Acinetobacter baumannii. nih.govdovepress.comfrontiersin.org This suggests a low initial propensity for resistance in these clinically significant pathogens. One study found that 98.5% of 200 clinical isolates of carbapenem-resistant A. baumannii were susceptible to Cec4 at a low concentration. frontiersin.org This highlights the potential of cecropin-family peptides in combating existing antibiotic resistance.
The following table summarizes the minimum inhibitory concentrations (MICs) of Cec4 against various resistant bacterial strains, providing an insight into its potency and the low likelihood of innate resistance.
| Bacterial Strain | Resistance Profile | Cec4 MIC (µg/mL) | Reference |
| Acinetobacter baumannii (ATCC19606) | Standard Strain | 4 | frontiersin.org |
| Carbapenem-Resistant A. baumannii (CRAB) | Carbapenem-Resistant | ≤ 4 (for 98.5% of isolates) | frontiersin.org |
| Carbapenem-Resistant Klebsiella pneumoniae (CRKP) | Carbapenem-Resistant | 8 | nih.gov |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Methicillin-Resistant | 4 (for derivative C18) | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Mechanisms of Microbial Adaptation and Counter-Resistance
Despite the advantages of AMPs, bacteria can evolve mechanisms to counteract their effects. Understanding these adaptive strategies is crucial for the long-term application of peptides like this compound. General mechanisms of bacterial resistance to AMPs include:
Alteration of the Cell Surface: The primary target of many cationic AMPs, including cecropins, is the negatively charged bacterial cell membrane. frontiersin.org Bacteria can reduce the net negative charge of their cell surface, thereby repelling the cationic peptides and preventing their binding. One way this is achieved is through the modification of lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. For example, a mutant strain of E. coli with a decreased surface charge showed increased resistance to cecropin P1. nih.gov
Proteolytic Degradation: Some bacteria can produce proteases that degrade AMPs, rendering them inactive before they can reach their target. This is a common defense mechanism against a variety of host defense peptides.
Efflux Pumps: Bacteria can utilize efflux pumps to actively transport AMPs out of the cell, preventing them from reaching lethal intracellular concentrations. This mechanism is also a common source of resistance to conventional antibiotics.
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents. The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing the penetration of AMPs. Studies on the related peptide Cec4 have shown that while it can inhibit biofilm formation and eradicate existing biofilms, higher concentrations are often required compared to its effect on planktonic bacteria. dovepress.comfrontiersin.org For instance, while a low concentration of Cec4 could inhibit biofilm formation, a much higher concentration was needed to eradicate established biofilms of A. baumannii. frontiersin.org
Specifically for cecropin-like peptides, adaptation might involve modifications to the outer membrane that hinder the peptide's ability to form pores or disrupt the membrane integrity.
Strategies to Mitigate Resistance Development in Research Contexts
To preserve the efficacy of this compound and other AMPs in research and potential future applications, several strategies can be employed to mitigate the development of resistance:
Combination Therapy: Using AMPs in combination with other antimicrobial agents, including conventional antibiotics or other AMPs, can be a powerful strategy. frontiersin.org This approach can create a multi-pronged attack on the bacteria, making it more difficult for them to develop resistance to all agents simultaneously. Synergistic effects have been observed where the combination is more effective than the sum of the individual components. For example, a derivative of cecropin 4 showed synergy with the antibiotic daptomycin (B549167) against MRSA. mdpi.com
Peptide Engineering: The structure of this compound can be modified to enhance its antimicrobial activity and reduce its susceptibility to bacterial resistance mechanisms. This can involve altering the amino acid sequence to increase its cationicity or amphipathicity, which are crucial for membrane interaction. Truncated or hybrid peptides derived from cecropins have been developed with improved activity spectra. mdpi.comresearchgate.net For instance, a smaller, 16-amino acid peptide derived from cecropin 4 (C18) demonstrated high activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Targeting Different Bacterial Pathways: While the primary mechanism of cecropins is membrane disruption, some derivatives have been shown to also bind to intracellular targets like DNA. mdpi.com Developing peptides with multiple targets can decrease the likelihood of resistance, as the bacterium would need to evolve multiple resistance mechanisms concurrently.
Use of Peptide Complexes: Research has shown that naturally occurring complexes of different AMP families (defensins, cecropins, and diptericins) can prevent the development of resistance in bacteria. plos.org This suggests that mimicking these natural combinations in a research setting could be a highly effective strategy.
By understanding the propensity and mechanisms of resistance and proactively employing strategies to mitigate it, the long-term potential of this compound as a valuable antimicrobial agent in research can be better preserved.
Research Applications and Potential in Non Human Systems
Veterinary Medicine and Animal Health Research (e.g., feed supplementation for piglets)
Cecropin-P4 is under investigation as a potential alternative to in-feed antibiotics for livestock, particularly in swine production. The weaning period is a critical and stressful stage for piglets, often leading to intestinal disturbances and increased susceptibility to pathogenic bacteria. Research has focused on cecropin-based feed supplements to mitigate these issues, improve gut health, and enhance growth performance.
One study explored the effects of dietary supplementation with cecropin (B1577577) antimicrobial peptides (CAP) on nursery Hainan piglets. nih.govdntb.gov.ua The findings indicated that a specific supplementation level could significantly improve average daily gain (ADG) while reducing the feed conversion ratio (FCR) and the incidence of diarrhea. nih.govdntb.gov.ua This improvement in growth performance was linked to better intestinal health. The study noted that piglets receiving CAP supplementation exhibited increased villus height and a higher villus height-to-crypt depth ratio in the jejunum, which is essential for nutrient absorption. nih.gov Furthermore, the expression of intestinal tight junction proteins, such as ZO-1 and occludin, was increased, suggesting an enhancement of the intestinal barrier function. nih.govresearchgate.net
From a microbiological perspective, the supplementation was found to modulate the gut microbiota. There was an observed increase in the relative abundance of beneficial bacteria like Lactobacillus and a decrease in potentially harmful bacteria such as Streptococcus and Escherichia-Shigella. nih.govdntb.gov.ua These shifts in the microbial community contribute to a healthier intestinal environment. Another study demonstrated that cecropins could improve the performance of piglets challenged with E. coli, increasing the population of lactobacilli. frontiersin.org
The feasibility of producing this compound on a larger scale for use as a feed supplement has been explored using recombinant DNA technology. oup.comresearchgate.net Researchers have successfully expressed recombinant this compound in the yeast Pichia pastoris. oup.comresearchgate.netdntb.gov.ua The produced peptide demonstrated a broad spectrum of antimicrobial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and E. coli. oup.comresearchgate.netdntb.gov.ua This suggests that large-scale production for feed supplementation is a viable prospect for controlling microbial infections in young animals like piglets. oup.comresearchgate.net
Table 1: Effects of Cecropin Antimicrobial Peptide (CAP) Supplementation on Growth Performance in Nursery Piglets
| Parameter | Control Group (Basal Diet) | CAP Supplemented Group (500 mg/kg) | % Change |
|---|---|---|---|
| Average Daily Gain (ADG) | Data not specified | Significantly Increased | ▲ |
| Feed Conversion Ratio (FCR) | Data not specified | Markedly Reduced | ▼ |
| Diarrhea Rate | Data not specified | Markedly Reduced | ▼ |
Data derived from studies indicating significant qualitative changes. nih.govdntb.gov.ua
Table 2: Effects of Cecropin Antimicrobial Peptide (CAP) Supplementation on Intestinal Health Markers in Nursery Piglets
| Intestinal Health Marker | Control Group (Basal Diet) | CAP Supplemented Group (500 mg/kg) | Effect |
|---|---|---|---|
| Jejunum Villus Height | Baseline | Increased | ▲ Improved |
| Jejunum Villus Height/Crypt Depth Ratio | Baseline | Increased | ▲ Improved |
| Serum D-lactic acid | Baseline | Reduced | ▼ Improved Barrier |
| Serum Diamine Oxidase (DAO) | Baseline | Reduced | ▼ Improved Barrier |
| ZO-1 & Occludin mRNA Expression | Baseline | Increased | ▲ Enhanced Barrier |
Based on findings from studies on nursery Hainan piglets. nih.govresearchgate.net
Agricultural Pest Control and Biopesticide Development
The agricultural sector is actively seeking alternatives to chemical pesticides due to concerns about environmental impact and the development of resistance in plant pathogens. jst.go.jp Antimicrobial peptides (AMPs), including the cecropin family, are being explored as potential biopesticides. jst.go.jpmdpi.com Biopesticides are derived from natural sources and are generally less toxic, more specific to target pests, and degrade more rapidly in the environment. mdpi.com
The mechanism of action for many AMPs involves the disruption of microbial cell membranes, a mode of action that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. oup.com Research has shown that various cecropins and their synthetic analogues are effective against a range of plant pathogenic bacteria and fungi. oup.comresearchgate.net For instance, synthetic cecropin analogues have demonstrated protective effects against pathogens like Erwinia carotovora on potatoes and Erwinia amylovora on apples. oup.com Furthermore, transgenic plants engineered to express insect-derived AMPs, including cecropins, have shown enhanced resistance to microbial diseases. researchgate.netanimbiosci.org
While the broader class of cecropins shows significant promise for developing new biopesticides, specific research detailing the application of this compound in this area is not prominent in the available scientific literature. However, given its demonstrated broad-spectrum antimicrobial activity against various bacteria, it represents a candidate for future investigation in plant protection. nih.govnih.gov The development of chimeric proteins, which combine the active domains of cecropins with other molecules like plant defense activators, is also a novel strategy being explored to create more effective and synergistic biopesticides. nih.gov
Development of Antimicrobial Coatings for Non-Human Biomaterials and Research Devices
The colonization of surfaces by microbes is a significant issue in many fields, leading to contamination and the formation of biofilms. In research and veterinary settings, preventing microbial growth on biomaterials, implants, and laboratory equipment is crucial. Antimicrobial coatings offer a promising solution to this problem. camelyn.plresearchgate.net
Cecropins are considered excellent candidates for creating such coatings due to their potent, broad-spectrum activity and their mechanism of action which involves membrane permeabilization. camelyn.plresearchgate.net The immobilization of AMPs onto a surface can prevent bacterial adhesion and subsequent biofilm formation. rsc.org Studies have successfully demonstrated the covalent immobilization of cecropin A onto the surface of polymeric biomaterials, such as surgical polypropylene (B1209903) mesh and polytetrafluoroethylene vascular prostheses. nih.govresearchgate.net These modified materials showed a stable ability to inhibit the growth of bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.govresearchgate.net
Another approach involves the development of peptide-based nanocomposites. For example, silver nanocomposites synthesized using cecropin peptides exhibited significantly enhanced antibacterial activity compared to the peptides or silver nanoparticles alone. acs.org Such composites could be used to coat various surfaces, providing a durable antimicrobial effect. acs.org
While research has highlighted the potential of cecropin A and other cecropin analogues for these applications, specific studies focusing on the use of this compound for antimicrobial coatings on non-human biomaterials or research devices are not extensively documented. The principles and successful outcomes demonstrated with other cecropins, however, suggest that this compound could also be a viable candidate for such applications, pending further research into its immobilization properties and efficacy in a coated state.
Role in Understanding Innate Immunity in Model Organisms
This compound plays a significant role in the study of innate immunity, particularly in invertebrate model organisms. nih.gov Originally thought to be of porcine origin, Cecropin-P1, along with P2, P3, and P4, were later confirmed to be produced by the parasitic nematode Ascaris suum, which resides in the pig intestine. dntb.gov.uanih.gov This discovery positioned A. suum as a valuable model for investigating host-parasite interactions and the evolution of immune defense mechanisms. nih.gov
In A. suum, the expression of cecropins P1-P4 is induced upon bacterial infection, identifying them as key effector molecules of the nematode's humoral innate immune response. nih.govnih.gov The induction of this compound transcripts in the intestine of the nematode following a bacterial challenge was confirmed through cDNA subtraction methods and virtual Northern blotting. nih.gov This inducibility highlights its function as a defense molecule deployed in response to pathogenic threats. nih.gov
The study of the this compound precursor has also provided insights into the regulation of antimicrobial peptide activity. The precursor contains an anionic pro-region at its C-terminus which inhibits the antimicrobial activity of the mature, cationic peptide. It is proposed that this pro-region acts as a protective mechanism, preventing the peptide from causing damage to the host's own cells before it is processed and secreted to target invading microbes. dntb.gov.ua This regulatory mechanism is a fascinating aspect of innate immunity, demonstrating how organisms can safely handle potent antimicrobial agents.
Research on this compound and its counterparts in nematodes contributes to the broader understanding that innate immunity is an ancient and conserved system across diverse multicellular organisms. nih.gov By studying these peptides in model organisms like A. suum, scientists can unravel fundamental principles of immune recognition, signaling pathways, and effector mechanisms that are relevant across the animal kingdom. researchgate.net
Advanced Research Methodologies and Techniques for Cecropin P4 Studies
Spectroscopic Techniques
Spectroscopic methods are crucial for elucidating the structural and functional aspects of Cecropin-P4. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and spectrofluorometry provide detailed insights into the peptide's conformation and its interactions with model membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in determining the three-dimensional structure of cecropins in solution. For instance, the solution conformation of cecropin (B1577577) A was investigated using two-dimensional NMR techniques, which allowed for the complete assignment of its proton NMR spectrum. nih.gov This analysis, combined with distance restraints from Nuclear Overhauser Effect (NOE) measurements, enabled the calculation of its 3D structure, revealing two well-defined helical regions. nih.gov
Circular Dichroism (CD) is widely used to study the secondary structure of peptides like this compound. CD spectroscopy can determine the percentage of α-helix, β-sheet, and random coil structures a peptide adopts in different environments, such as in aqueous solution versus in the presence of lipid bilayers that mimic bacterial membranes. nih.govresearchgate.net Studies on cecropin A have shown that it is largely a random coil in aqueous solution but folds into an α-helical structure upon interacting with membranes. nih.gov This conformational change is a key aspect of its antimicrobial activity.
Spectrofluorometry is employed to monitor the interaction of this compound with bacterial membranes. The intrinsic fluorescence of tryptophan residues within the peptide can be used as a probe. Changes in the fluorescence emission spectrum, such as a blue shift or an increase in intensity, can indicate the transfer of the peptide from an aqueous environment to the hydrophobic interior of a lipid bilayer. nih.gov Quenching experiments using brominated lipids can further reveal the depth of peptide insertion into the membrane. nih.gov
Microscopy Techniques
Microscopy techniques are vital for visualizing the morphological changes induced by this compound on target cells. Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of these interactions.
Scanning Electron Microscopy (SEM) is used to examine the surface topography of bacteria treated with this compound. amazonaws.com SEM images can reveal alterations in the bacterial cell envelope, such as the formation of pores, blebs, or complete cell lysis. nih.gov This technique offers a three-dimensional view of the external changes, providing direct visual evidence of the peptide's membrane-disrupting activity. amazonaws.com
Transmission Electron Microscopy (TEM) provides information about the internal structures of the cells. thermofisher.com By analyzing thin sections of bacteria exposed to this compound, researchers can observe changes within the cytoplasm, such as the leakage of intracellular contents or alterations in organelle structure. nih.govthermofisher.com TEM studies have been used to show that cecropins can cause the cell wall to become rough and nicked, ultimately leading to cell death. nih.gov
| Microscopy Technique | Information Provided | Reference |
| Scanning Electron Microscopy (SEM) | Visualizes surface morphology and external changes (e.g., pore formation, blebbing) on bacterial cells. | amazonaws.comnih.gov |
| Transmission Electron Microscopy (TEM) | Reveals internal structural changes (e.g., cytoplasmic leakage, organelle disruption) within bacterial cells. | nih.govthermofisher.com |
Cell-Based Assays for Activity Evaluation
A variety of cell-based assays are employed to quantify the antimicrobial efficacy of this compound. These assays are fundamental for determining the peptide's potency and spectrum of activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard methods to assess antimicrobial activity. The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a microorganism, often determined by broth microdilution methods. frontiersin.orgnih.gov The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, confirming the bactericidal nature of the peptide. nih.gov For example, the MIC of a Cecropin A-Melittin hybrid peptide against multidrug-resistant E. coli was found to be 2.0 mg/L, with an MBC of 4.0 mg/L. nih.gov
Time-Kill Kinetics assays provide a dynamic view of the antimicrobial activity over time. emerypharma.com These studies measure the rate at which a peptide kills a specific bacterial strain at different concentrations (e.g., 1x MIC, 2x MIC). nih.gov Time-kill assays for a cecropin against Candida albicans showed that at twice the MIC, the peptide could completely kill the fungus within 40 minutes. nih.gov
MTT Assay is a colorimetric assay used to assess cell viability. It is often used to determine the cytotoxicity of antimicrobial peptides against mammalian cells to evaluate their therapeutic potential.
Colony Formation Assay is another method to determine cell viability after treatment with an antimicrobial agent. It involves plating treated cells onto an appropriate growth medium and counting the number of colonies that form after a period of incubation. frontiersin.org
Biochemical Assays for Mechanistic Elucidation
To understand how this compound kills microbial cells, a range of biochemical assays are used to investigate its mechanism of action at a molecular level.
Reactive Oxygen Species (ROS) Generation assays measure the induction of oxidative stress within target cells. Some antimicrobial peptides are known to trigger the production of ROS, which can damage cellular components and contribute to cell death. nih.gov
Membrane Potential assays use fluorescent dyes that are sensitive to changes in the transmembrane potential. The dissipation of the membrane potential is a common indicator that a peptide has compromised the integrity of the cell membrane. nih.gov
ATP Depletion assays quantify the levels of intracellular ATP. A rapid decrease in ATP levels following peptide treatment suggests that the peptide disrupts the cell's energy metabolism, possibly by forming pores in the membrane that lead to ATP leakage. researchgate.net
Dye Leakage assays utilize fluorescent dyes encapsulated within lipid vesicles (liposomes) that mimic bacterial membranes. The release of the dye upon addition of the peptide indicates that the peptide can permeabilize the lipid bilayer. researchgate.netfmach.it
Molecular Biology Techniques
Molecular biology techniques are essential for the production of recombinant this compound and for studying its effects on gene expression in target organisms.
cDNA Cloning is the process of generating a complementary DNA (cDNA) copy of the mRNA that encodes for this compound. This cDNA can then be cloned into an expression vector for recombinant production of the peptide in a suitable host system, such as Pichia pastoris or E. coli. nih.govcd-genomics.com The process often starts with the isolation of total RNA from the source organism, followed by reverse transcription to synthesize the cDNA. nih.gov
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to detect and quantify mRNA levels. patsnap.com In the context of this compound, RT-PCR can be used to study the induction of the cecropin gene in response to bacterial infection in its native host. nih.gov It is also a key step in cDNA cloning. nih.govthermofisher.com
Gene Expression Analysis investigates how this compound affects the expression of genes in target microorganisms. Techniques like quantitative real-time PCR (qPCR) can be used to measure changes in the expression of specific genes involved in stress responses or other cellular processes following peptide treatment. patsnap.com
| Molecular Biology Technique | Application in this compound Research | Reference |
| cDNA Cloning | Production of recombinant this compound for research and potential therapeutic applications. | nih.govcd-genomics.com |
| RT-PCR | Detection and quantification of this compound mRNA; a crucial step in cDNA cloning. | nih.govpatsnap.comnih.gov |
| Gene Expression Analysis | Studying the impact of this compound on the gene expression of target microbes. | patsnap.com |
Animal Models for Preclinical Efficacy Studies
To evaluate the in vivo efficacy of this compound before potential clinical trials, preclinical studies are conducted in suitable animal models.
The Galleria mellonella (greater wax moth) larva is an increasingly popular invertebrate model for studying host-pathogen interactions and the efficacy of antimicrobial agents. yorksj.ac.ukmdpi.com This model offers several advantages, including a low cost, ease of handling, and an innate immune system that shares similarities with that of mammals. yorksj.ac.ukunimi.it Studies have successfully used G. mellonella to evaluate the in vivo efficacy of cecropin-derived peptides against multidrug-resistant bacteria, demonstrating increased survival rates and reduced bacterial counts in treated larvae. nih.govnih.gov This model provides a valuable tool for the preclinical assessment of this compound's therapeutic potential. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Cecropin-P4’s antimicrobial activity against Gram-negative bacteria?
- Methodological Answer : Use standardized assays such as the radial diffusion assay or broth microdilution to quantify minimum inhibitory concentrations (MICs). Ensure consistency in bacterial strain selection (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton broth, 37°C). Pair these with membrane permeability tests (e.g., SYTOX Green uptake) to correlate bactericidal activity with membrane disruption .
Q. How can researchers ensure reproducibility in this compound cytotoxicity studies across mammalian cell lines?
- Methodological Answer : Adopt validated cell lines (e.g., HEK-293, HepG2) and predefine viability assays (MTT, LDH release). Control for variables like peptide purity (>95% via HPLC), solvent effects (e.g., DMSO concentration ≤0.1%), and exposure time (≤24 hours). Include positive controls (e.g., melittin) and negative controls (untreated cells) in all experiments .
Q. What structural features of this compound are critical for its interaction with lipid bilayers?
- Methodological Answer : Employ circular dichroism (CD) spectroscopy to analyze secondary structure (α-helical content) in membrane-mimicking environments (e.g., SDS micelles). Combine with molecular dynamics simulations to model peptide-lipid interactions, focusing on cationic residues (e.g., lysine, arginine) and hydrophobic domains. Validate findings using surface plasmon resonance (SPR) to measure binding kinetics .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s efficacy in biofilm eradication versus planktonic bacterial models?
- Methodological Answer : Design biofilm-specific assays (e.g., Calgary biofilm device) with extended peptide exposure times (48–72 hours) and assess extracellular matrix components (e.g., alginate, eDNA) that may inhibit peptide penetration. Compare transcriptomic profiles (RNA-seq) of biofilm-associated bacteria versus planktonic cultures to identify resistance mechanisms (e.g., efflux pump upregulation) .
Q. What statistical approaches are optimal for analyzing dose-dependent hemolytic activity of this compound derivatives?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate HC50 values. Use ANOVA with post-hoc Tukey tests to compare derivatives, ensuring sample sizes (n ≥ 6) meet power analysis requirements (α = 0.05, β = 0.2). Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. What strategies mitigate interference from serum proteins in this compound pharmacokinetic studies?
- Methodological Answer : Pre-incubate peptides with human serum (e.g., 50% v/v) and quantify stability via mass spectrometry. Use size-exclusion chromatography to separate peptide-protein complexes. For in vivo models, employ radiolabeled this compound (e.g., ¹²⁵I tagging) and compartmental pharmacokinetic modeling to account for protein binding .
Q. How can multi-omics data resolve conflicting hypotheses about this compound’s immunomodulatory effects?
- Methodological Answer : Integrate proteomics (LC-MS/MS) and transcriptomics (single-cell RNA-seq) to map immune cell activation pathways (e.g., NF-κB, interferon signaling). Validate using knockout models (e.g., TLR4⁻/⁻ mice) and cytokine multiplex assays (e.g., IL-6, TNF-α). Apply Bayesian network analysis to identify causal relationships between peptide exposure and immune outcomes .
Methodological Guidelines for Data Interpretation
- Handling Negative Results : Use sensitivity analysis to distinguish between true inefficacy and experimental artifacts (e.g., peptide aggregation). Document all raw data, including outliers, and justify exclusion criteria .
- Cross-Study Comparisons : Normalize data to common benchmarks (e.g., % inhibition relative to polymyxin B) and use meta-analysis tools (e.g., RevMan) to account for heterogeneity in study designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
